molecular formula C15H14N2O4 B8384199 Methyl 6-(benzyloxycarbonylamino)picolinate

Methyl 6-(benzyloxycarbonylamino)picolinate

Cat. No. B8384199
M. Wt: 286.28 g/mol
InChI Key: SZMWNFOSCOEMSP-UHFFFAOYSA-N
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Patent
US08378108B2

Procedure details

A solution of methyl 6-aminopicolinate (10.65 g, 70 mmol, 1 eq) and sodium bicarbonate (13 g, 154 mmol, 2.2 eq) was dissolved in a mixture of acetone/water (2:1, 1M), and the solution cooled to 0° C. Benzyloxycarbonyl chloride (Cbz-Cl, 11.3 ml, 80.5 mmol, 1.15 eq) was added dropwise, and the reaction was warmed to room temperature and stirred for 18 hours. Water (200 mL) was added, and the resultant suspension was filtered to give a white solid. This solid was dissolved in methylene chloride, dried over magnesium sulfate, filtered, and concentrated under reduced pressure to provide methyl 6-(benzyloxycarbonylamino)picolinate (17.5 g).
Quantity
10.65 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
11.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([C:8]([O:10][CH3:11])=[O:9])[CH:5]=[CH:4][CH:3]=1.C(=O)(O)[O-].[Na+].[CH2:17]([O:24][C:25](Cl)=[O:26])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.O>CC(C)=O.O.C(Cl)Cl>[CH2:17]([O:24][C:25]([NH:1][C:2]1[N:7]=[C:6]([C:8]([O:10][CH3:11])=[O:9])[CH:5]=[CH:4][CH:3]=1)=[O:26])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
10.65 g
Type
reactant
Smiles
NC1=CC=CC(=N1)C(=O)OC
Name
Quantity
13 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C.O
Step Two
Name
Quantity
11.3 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)Cl
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was warmed to room temperature
FILTRATION
Type
FILTRATION
Details
the resultant suspension was filtered
CUSTOM
Type
CUSTOM
Details
to give a white solid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)NC1=CC=CC(=N1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 17.5 g
YIELD: CALCULATEDPERCENTYIELD 87.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.